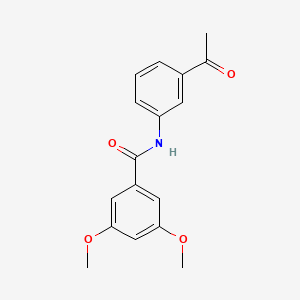

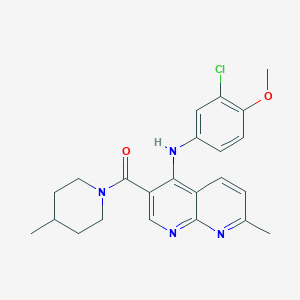

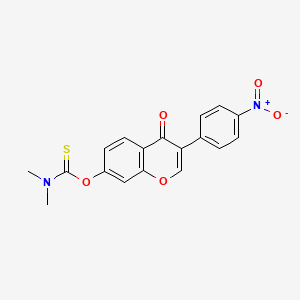

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of carboxamide compounds can be achieved through various methods. For instance, the conversion of carboxylic acids to the corresponding carboxamides can be mediated by niobium pentachloride under mild conditions, as demonstrated in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Another approach involves the coupling of carboxylic acid intermediates with appropriate amines, as seen in the synthesis of 3-ethoxyquinoxalin-2-carboxamides . These methods could potentially be adapted for the synthesis of "N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide."

Molecular Structure Analysis

The molecular structure of carboxamide derivatives can significantly influence their biological activity. For example, the crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was determined and found to exhibit antiproliferative activity against some cancer cell lines . This suggests that the molecular structure of "N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide" could also be crucial for its potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of carboxamide compounds can vary depending on their structure. For instance, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives involves initial condensation reactions followed by the preparation of cationic derivatives via amide, amine, or methylene linkers . These reactions highlight the versatility of carboxamide compounds in chemical synthesis, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of "N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide," they do provide insights into the properties of similar compounds. For example, the cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinoline and quinindoline compounds was evaluated, showing varying levels of growth inhibition in cancer cell lines . These studies suggest that the compound may also possess unique physical and chemical properties that could be explored for potential applications.

Scientific Research Applications

Synthesis and Biological Properties

- Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These compounds have shown higher affinity in certain structural configurations and are effective in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).

Chemical Synthesis Methods

- A practical method involving niobium pentachloride has been described for the conversion of carboxylic acids to the corresponding carboxamides, facilitating the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which are structurally related to the compound of interest (Nery et al., 2003).

Pharmaceutical Research and Drug Design

- Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to the one has shown potential for anti-inflammatory and analgesic agents. These compounds have been screened as cyclooxygenase inhibitors and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Cyclization and Rearrangement Studies

- Studies on methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents, similar to the compound , have shown spiro-cyclisation and rearrangement properties. These findings are significant for understanding the chemical behavior and potential applications of such compounds (Harcourt et al., 1978).

Pharmacological Activities

- Synthesized quinazoline derivatives have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential. This research highlights the potential therapeutic applications of compounds structurally related to the one in focus (Rahman et al., 2014).

Synthesis and Characterization of Analogues

- An efficient synthesis of latifine dimethyl ether, related to the compound , has been reported. This highlights the synthetic approaches that can be applied to similar compounds (Gore et al., 1988).

Applications in Medicinal Chemistry

- Quinazoline antifolate thymidylate synthase inhibitors, structurally related to the compound , have been synthesized and tested for their antitumor potential. These findings contribute to the understanding of the medicinal applications of such compounds (Marsham et al., 1989).

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathophysiology of certain diseases . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies .

Mode of Action

The interaction of N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide with its targets results in significant changes in the biochemical processes associated with these targets . For instance, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta, a protein fragment that accumulates in the brains of patients with certain diseases .

Biochemical Pathways

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide affects several biochemical pathways due to its multi-targeted nature . The compound’s interaction with its targets can influence the amyloidogenic pathway, tau phosphorylation, and cholinergic signaling . These pathways are critical in the pathophysiology of certain diseases, and their modulation can have downstream effects on neuronal function and survival .

Pharmacokinetics

The pharmacokinetic properties of N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a moderate inhibitor of certain cytochrome P450 enzymes, which play a major role in drug metabolism .

Result of Action

The molecular and cellular effects of N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s action are primarily related to its influence on its targets and the associated biochemical pathways . For example, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta . This can potentially alleviate the amyloid-beta-induced synaptic dysfunction and neurodegeneration observed in certain diseases .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phthalic anhydride to form the dioxo moiety, followed by amidation with the appropriate carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-phenylethylamine", "ethyl acetoacetate", "phthalic anhydride", "appropriate carboxylic acid" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the tetrahydroquinazoline ring", "Reaction of the resulting compound with phthalic anhydride to form the dioxo moiety", "Amidation of the dioxo compound with the appropriate carboxylic acid to form the final product" ] } | |

CAS RN |

892279-73-1 |

Product Name |

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Molecular Formula |

C25H23N3O4 |

Molecular Weight |

429.476 |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |

InChI Key |

GQKWMMVOKKFMIJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)